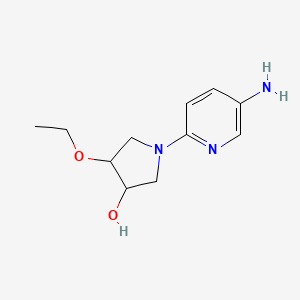

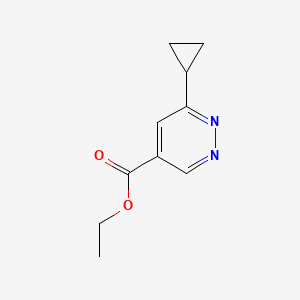

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol

Overview

Description

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol (AEPO) is an organic compound with a wide range of applications in the fields of medicine and chemistry. AEPO has been used in the development of drugs, as an intermediate in the synthesis of pharmaceuticals and as a reagent in the synthesis of other compounds. AEPO has also been used in the production of various materials and in the synthesis of new compounds.

Scientific Research Applications

Chemical Modifications for Safety and Efficacy Improvement

Research into compounds with structural similarities to 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol often focuses on modifying chemical structures to enhance safety and efficacy for therapeutic applications. For instance, structural modifications in related compounds have been investigated to reduce mutagenic potential and drug-drug interactions, demonstrating the importance of chemical adjustments in developing safer pharmaceutical agents (C. Palmer et al., 2012).

Development of Supramolecular Reagents

The synthesis of bifunctional aromatic N-heterocycles, including aminopyridines, highlights their potential as supramolecular reagents. These compounds have applications in the development of new materials and chemical sensors, underscoring the versatility of aminopyridine derivatives in scientific research (C. Aakeröy et al., 2007).

Influence on Central Cholinergic System

Compounds structurally related to this compound have been synthesized and found to significantly influence learning and memory processes in experimental animals, indicating a capacity to affect the central cholinergic system. This suggests potential research applications in neurological studies and drug development for cognitive disorders (É. S. Krichevskii et al., 2007).

Catalysis and Synthesis

The compound and its analogs have applications in catalysis, serving as intermediates in the synthesis of complex molecules. This demonstrates the utility of aminopyridine derivatives in facilitating chemical reactions, particularly in the synthesis of pharmacologically active molecules (E. Galenko et al., 2015).

Inhibition of FLAP

Research into similar compounds has led to the development of potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), with implications for treating inflammatory diseases. This illustrates the potential therapeutic applications of aminopyridine derivatives in addressing conditions like asthma (N. Stock et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a structural component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The optimization of potency and in vitro pharmacokinetic parameters has been reported for pyrrole carboxamide, a compound with a similar structure .

Result of Action

For instance, certain pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-1 (COX-1), inhibiting its activity with an IC50 of 0.8 μM This interaction is crucial as COX-1 is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to reduced production of prostaglandins, thereby affecting inflammatory responses in cells

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of COX-1, it inhibits the enzyme’s activity, leading to decreased production of prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of COX-1. Additionally, it may exert effects on other enzymes and proteins, influencing various cellular processes at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation by inhibiting COX-1 . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of similar compounds can lead to gastrointestinal issues and other side effects . Therefore, careful dosage optimization is crucial to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of COX-1 affects the arachidonic acid pathway, leading to reduced production of prostaglandins

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can impact its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-4-3-8(12)5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRTXFWAQGDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

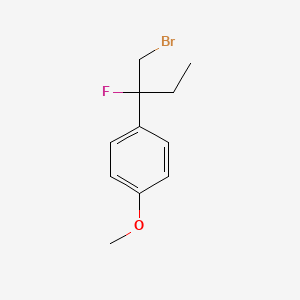

![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)